molecular formula C21H21PS B14704352 Phosphine sulfide, tris(phenylmethyl)- CAS No. 21187-15-5

Phosphine sulfide, tris(phenylmethyl)-

Cat. No.: B14704352
CAS No.: 21187-15-5
M. Wt: 336.4 g/mol
InChI Key: RFOIHTAUNUSRFC-UHFFFAOYSA-N
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Description

Phosphine sulfide, tris(phenylmethyl)-, is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate for organophosphines. This compound is particularly valued for its low polarity, high solubility, and stability, making it suitable for chromatographic purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine sulfide, tris(phenylmethyl)-, can be synthesized by reacting triphenylphosphine with elemental sulfur. The reaction is rapid and can be carried out at room temperature with a sufficient amount of solvent. This method is considered green and efficient, providing excellent access to the compound .

Industrial Production Methods

While specific industrial production methods for phosphine sulfide, tris(phenylmethyl)-, are not extensively documented, the general approach involves the use of triphenylphosphine and sulfur in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine sulfide, tris(phenylmethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Phosphine sulfide, tris(phenylmethyl)-, has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine sulfide, tris(phenylmethyl)-, exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. This interaction can lead to the formation of stable complexes and facilitate catalytic processes. The pathways involved include the formation of P-C and P-S bonds, which are crucial for its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine sulfide, tris(phenylmethyl)-, is unique due to its combination of low polarity, high solubility, and stability. These properties make it particularly suitable for chromatographic purification and as a synthetic intermediate in various chemical processes .

Properties

CAS No.

21187-15-5

Molecular Formula

C21H21PS

Molecular Weight

336.4 g/mol

IUPAC Name

tribenzyl(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/C21H21PS/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

RFOIHTAUNUSRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=S)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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